N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide
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Overview
Description
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide, also known as DPB162-AE, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development.
Scientific Research Applications
Molecular Complexes and Co-crystal Formation
The investigation into molecular complexes and co-crystals involving pyridyl bases highlights the potential for structural modification and enhancement of pharmaceutical agents. Notably, the formation of solvates and co-crystal solvates with various pyridyl bases and 4-aminobenzamide demonstrates the versatility in creating new solid forms of active pharmaceutical ingredients (APIs). These findings suggest a promising avenue for expanding the repertoire of solid forms involving APIs, potentially leading to improved stability, solubility, and bioavailability of pharmaceutical compounds (Vangala, Chow, & Tan, 2013).
Stability of Amide Conformations
Research on the stabilization of cis secondary amide conformations with pentafluorophenyl as a Lewis acid provides insights into the structural behavior of compounds containing pyrimidinyl groups. This stabilization is crucial for understanding the molecular dynamics and interactions within more complex molecules, offering a pathway to tailor the properties of pharmaceuticals and other nitrogen-containing heterocycles (Forbes, Beatty, & Smith, 2001).
Reductive Chemistry and Cytotoxicity
The exploration of reductive chemistry and the associated cytotoxicity of certain nitrobenzamide derivatives under hypoxic conditions reveal a potential for targeted cancer therapies. The selective toxicity of these compounds towards hypoxic cells, due to oxygen-inhibited enzymatic reduction, underscores the importance of understanding the reduction mechanisms for the development of novel anticancer agents (Palmer, van Zijl, Denny, & Wilson, 1995).
Antimicrobial and Insecticidal Activities
The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics for their antimicrobial and insecticidal activities demonstrate the broad applicability of pyrimidine derivatives in addressing various biological challenges. These studies highlight the potential for developing new compounds with significant biological activities, underscoring the role of pyrimidine derivatives in the development of new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Crystal Structure Analysis for Drug Design
The detailed analysis of crystal structures, including the investigation of tautomerism, twinning, and disorder in pyrimidine derivatives, provides essential insights for drug design. Understanding the crystalline forms and intermolecular interactions of these compounds can guide the optimization of pharmaceuticals, particularly in tailoring drug solubility and efficacy (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
Similar compounds have been found to interact with their targets in a variety of ways . More research is needed to understand the exact interaction of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways
Result of Action
Compounds with similar structures have been known to have various biological activities
Action Environment
Environmental factors can significantly affect the action of many compounds . More research is needed to understand how environmental factors influence this compound’s action.
properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-7-8-20-14(9-10)18-11(2)15(17(20)23)19-16(22)12-5-3-4-6-13(12)21(24)25/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJJEBBTSKQSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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